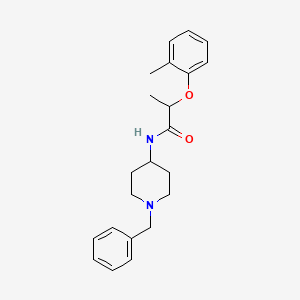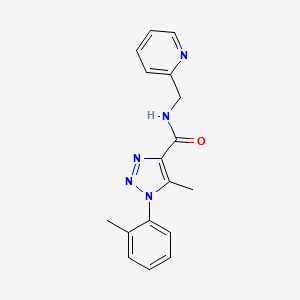![molecular formula C19H19ClN2O2 B5122522 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide, also known as ML141, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in various scientific research studies due to its unique mechanism of action.
Mécanisme D'action
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide inhibits the activity of Cdc42 by binding to its nucleotide-binding site, which prevents the exchange of GDP for GTP. This binding results in the inhibition of downstream effectors of Cdc42, such as PAK1 and WASP, which are involved in various cellular processes such as cell migration, cell division, and cell polarity.
Biochemical and Physiological Effects
The inhibition of Cdc42 activity by 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been found to have various biochemical and physiological effects. In cancer research, 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes for tumor metastasis. In neurodegenerative diseases, 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been found to protect neurons from oxidative stress and apoptosis. In inflammation, 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide also has some limitations for lab experiments. It is not specific to Cdc42 and can inhibit other small GTPases, such as Rac1 and RhoA. This lack of specificity can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is the development of more specific inhibitors of Cdc42. Another direction is the study of the role of Cdc42 in other cellular processes, such as cell death and autophagy. Additionally, the use of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide in combination with other therapies, such as chemotherapy, could also be explored. Finally, the potential therapeutic applications of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide in other diseases, such as cardiovascular diseases and diabetes, could also be investigated.
Conclusion
In conclusion, 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its unique mechanism of action, which involves the inhibition of Cdc42 activity, has been found to have promising results in various scientific research studies. While there are some limitations to the use of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments, its potential for future therapeutic applications makes it a promising area of study.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide involves the condensation of 2-chlorobenzoyl chloride and N-(3-aminophenyl)piperidine in the presence of a base, followed by acylation with piperidine-1-carbonyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the activity of the small GTPase, Cdc42, which is involved in various cellular processes such as cell migration, cell division, and cell polarity. 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been found to be a potent inhibitor of Cdc42, and it has been shown to block the activation of downstream effectors of Cdc42, such as PAK1 and WASP. This inhibition of Cdc42 activity has been found to have promising results in various scientific research studies, such as cancer research, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
2-chloro-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-10-3-2-9-16(17)18(23)21-15-8-6-7-14(13-15)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVFVZWJZGMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(piperidine-1-carbonyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-allyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium bromide](/img/structure/B5122445.png)
![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)
![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
![{4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5122482.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)
![1-[3-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)propyl]-4-piperidinol](/img/structure/B5122501.png)

![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)



